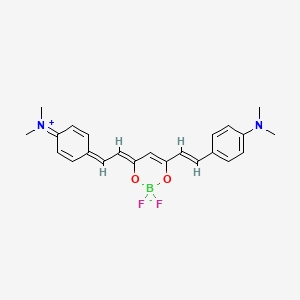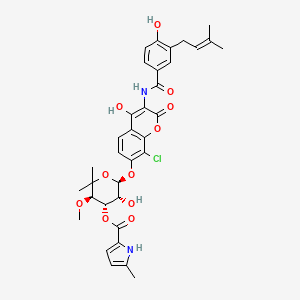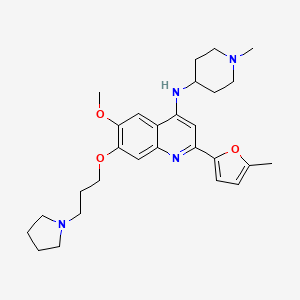
Cranad-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cranad-2 is a near-infrared Amyloid-β fluorescent probe . It demonstrates high affinity for amyloid-β aggregates with a Kd value of 38 nM . Upon interacting with Amyloid-β aggregates, it displays a 70-fold increase in fluorescence intensity accompanied by a 90 nm blue shift from 805 to 715 nm .
Synthesis Analysis
Cranad-2 is a synthetic compound . It is a near-infrared probe that binds to Aβ40 aggregates . It elicits an emission blue shift when it binds to these aggregates .Molecular Structure Analysis
The molecular weight of Cranad-2 is 410.26 . Its chemical formula is C23H25BF2N2O2 . It is a solid substance with a brown to black color .Chemical Reactions Analysis
Upon interacting with Aβ aggregates, Cranad-2 exhibits a 70-fold increase in fluorescence intensity accompanied by a 90 nm blue shift from 805 to 715 nm .Physical And Chemical Properties Analysis
Cranad-2 is a solid substance with a brown to black color . It has a molecular weight of 410.26 and a chemical formula of C23H25BF2N2O2 .科学研究应用
Alzheimer’s Disease Research
“Cranad-2” is used in the research of Alzheimer’s disease (AD). The abnormal deposition of fibrillar beta-amyloid (Aβ) deposits in the brain is one of the major histopathological hallmarks of AD . “Cranad-2”, a curcumin-derivative, is characterized for multi-spectral optoacoustic tomography (MSOT) and fluorescence imaging of brain Aβ deposits in the arcAβ mouse model of AD cerebral amyloidosis .
In-vitro Characterization
“Cranad-2” shows a specific and quantitative detection of Aβ fibrils in vitro, even in complex mixtures . It is capable of distinguishing between monomeric and fibrillar forms of Aβ .
In-vivo Characterization
In vivo epifluorescence and MSOT after intravenous “Cranad-2” administration demonstrated higher retention in arcAβ compared to non-transgenic littermate mice .
Immunohistochemistry
Immunohistochemistry showed co-localization of “Cranad-2” and Aβ deposits in arcAβ mouse brain sections, verifying the specificity of the probe .
Mechanistic Studies
“Cranad-2” facilitates mechanistic studies and the monitoring of putative treatments targeting Aβ deposits .
Fluorescence Imaging
“Cranad-2” is suitable for fluorescence-based detection of Aβ deposits in animal models of AD pathology .
作用机制
Target of Action
Cranad-2 is a near-infrared (NIR) fluorescent probe that primarily targets Amyloid-β (Aβ) plaques . These plaques are protein aggregates that are a major histopathological hallmark of Alzheimer’s disease . Cranad-2 has a high affinity for Aβ aggregates, with a dissociation constant (Kd) of 38 nM .
Mode of Action
Upon interacting with Aβ aggregates, Cranad-2 exhibits a significant increase in fluorescence intensity . This interaction results in a 70-fold increase in fluorescence intensity and a 90 nm blue shift from 805 to 715 nm . This change in fluorescence properties allows for the detection and imaging of Aβ plaques .
Biochemical Pathways
It is known that the probe’s interaction with aβ plaques can help visualize these structures in the brain, which are associated with the pathogenesis of alzheimer’s disease . The ability to detect these plaques can provide valuable insights into the progression of the disease and the effectiveness of potential treatments.
Pharmacokinetics
Cranad-2 is capable of penetrating the blood-brain barrier, which is crucial for its role in detecting Aβ plaques in the brain . This property enhances its bioavailability in the brain, allowing it to interact with its target structures.
Result of Action
The primary result of Cranad-2’s action is the enhanced visualization of Aβ plaques. Its interaction with these plaques leads to a significant increase in fluorescence intensity, which can be detected using appropriate imaging techniques . This allows for the in vivo detection of Aβ plaques, which can be crucial in the study and diagnosis of Alzheimer’s disease .
Action Environment
The action of Cranad-2 is influenced by its ability to penetrate the blood-brain barrier, which allows it to reach its target Aβ plaques in the brain
安全和危害
未来方向
Cranad-2 has been used for multi-spectral optoacoustic tomography and fluorescence imaging of brain Aβ deposits in the arcAβ mouse model of AD . It has shown potential for use in fluorescence- and MSOT-based detection of Aβ deposits in animal models of AD pathology . This facilitates mechanistic studies and the monitoring of putative treatments targeting Aβ deposits .
属性
IUPAC Name |
[4-[(2Z)-2-[6-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-2,2-difluoro-1,3-dioxa-2-boranuidacyclohex-5-en-4-ylidene]ethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BF2N2O2/c1-27(2)20-11-5-18(6-12-20)9-15-22-17-23(30-24(25,26)29-22)16-10-19-7-13-21(14-8-19)28(3)4/h5-17H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXQJYXODFZTBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(OC(=CC(=CC=C2C=CC(=[N+](C)C)C=C2)O1)C=CC3=CC=C(C=C3)N(C)C)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]1(OC(=C/C(=C/C=C2C=CC(=[N+](C)C)C=C2)/O1)/C=C/C3=CC=C(C=C3)N(C)C)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BF2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cranad-2 | |
CAS RN |
1193447-34-5 |
Source


|
| Record name | 1193447-34-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5Z)-5-[(4-Fluoro-2-hydroxyphenyl)methylene]-2-(tetrahydro-1-(2H)-pyridazinyl)-4(5H)-thiazolone](/img/structure/B606729.png)

![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B606733.png)

![3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride](/img/structure/B606738.png)

![6-methoxy-2-(5-methylfuran-2-yl)-N-[(1-methylpiperidin-4-yl)methyl]-7-(3-pyrrolidin-1-ylpropoxy)quinolin-4-amine](/img/structure/B606744.png)